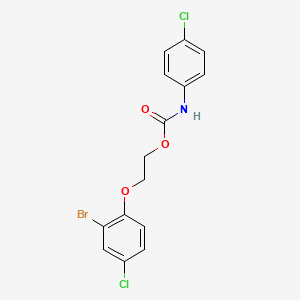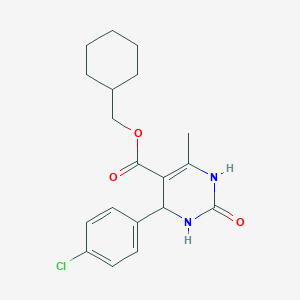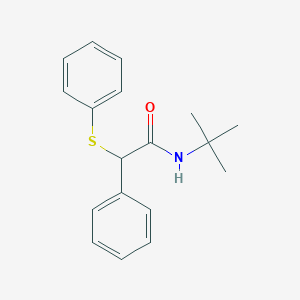
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate, also known as bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of synthetic auxin herbicides, which mimic the natural plant hormone auxin and disrupt the growth and development of weeds.
Mechanism of Action
Bromoxynil octanoate acts by disrupting the normal function of auxin in plants. Specifically, it binds to and activates the auxin receptor TIR1, leading to the degradation of key transcription factors involved in plant growth and development. This results in the inhibition of cell division and elongation, and ultimately the death of the plant.
Biochemical and Physiological Effects
Bromoxynil octanoate has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and alterations in gene expression. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been shown to have toxic effects on non-target organisms such as insects, birds, and mammals, although the exact mechanisms of toxicity are not well understood.
Advantages and Limitations for Lab Experiments
Bromoxynil octanoate is a useful tool for studying plant growth and development due to its selective activity against broadleaf weeds and its ability to mimic the natural plant hormone auxin. However, its toxicity to non-target organisms and potential environmental impact must be carefully considered when using it in lab experiments. In addition, the use of herbicides in general can lead to the development of herbicide-resistant weeds, which can limit the effectiveness of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate over time.
Future Directions
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the identification of new targets for herbicides that can be used to control weeds without affecting plant growth and development. Finally, the use of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate as a tool for studying plant growth and development could be expanded to include other plant species and developmental stages.
Synthesis Methods
Bromoxynil octanoate can be synthesized by reacting 2-(2-bromo-4-chlorophenoxy)ethanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The resulting carbamate ester can then be converted to the octanoate ester by reacting it with octanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The overall yield of this synthesis is around 60%.
Scientific Research Applications
Bromoxynil octanoate has been extensively studied for its herbicidal activity and its effects on non-target organisms such as insects, birds, and mammals. It has also been investigated for its potential as a tool for studying plant growth and development. For example, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been used to study the role of auxin in root development and to identify genes involved in auxin signaling pathways.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)3-6-14(13)21-7-8-22-15(20)19-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKONGLCMAMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)

![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
